1-(Bromomethyl)-1-cyclobutylcyclohexane

Catalog No.
S13660690
CAS No.
M.F
C11H19Br
M. Wt
231.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Bromomethyl)-1-cyclobutylcyclohexane

Product Name

1-(Bromomethyl)-1-cyclobutylcyclohexane

IUPAC Name

1-(bromomethyl)-1-cyclobutylcyclohexane

Molecular Formula

C11H19Br

Molecular Weight

231.17 g/mol

InChI

InChI=1S/C11H19Br/c12-9-11(10-5-4-6-10)7-2-1-3-8-11/h10H,1-9H2

InChI Key

BBQAKBSOGSMTKU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CBr)C2CCC2

1-(Bromomethyl)-1-cyclobutylcyclohexane is an organic compound characterized by the presence of a bromomethyl group attached to a cyclobutyl group, which in turn is connected to a cyclohexane ring. Its molecular formula is C11H17BrC_{11}H_{17}Br and it has a molecular weight of approximately 231.17 g/mol. The compound features a unique structure that combines the properties of both cyclobutane and cyclohexane, making it an interesting subject for chemical research and applications.

Typical of alkyl halides, particularly nucleophilic substitutions. The bromomethyl group is susceptible to nucleophilic attack, allowing for the substitution with various nucleophiles such as hydroxide ions, amines, or thiols. This reactivity can be utilized to synthesize a wide range of derivatives by replacing the bromine atom with other functional groups .

Common Reaction Types:

  • Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles.
  • Elimination Reactions: Under certain conditions, elimination reactions may occur, leading to the formation of alkenes.

Synthesis of 1-(Bromomethyl)-1-cyclobutylcyclohexane can be achieved through several methods:

  • Bromination of Cyclobutylcyclohexanol: Cyclobutylcyclohexanol can be treated with phosphorus tribromide or hydrobromic acid to introduce the bromomethyl group.
  • Nucleophilic Substitution Reactions: Starting from a suitable precursor such as cyclobutylcyclohexane derivatives that contain leaving groups (e.g., alcohols), bromination can be performed using bromine in an appropriate solvent.

These methods allow for the efficient production of 1-(Bromomethyl)-1-cyclobutylcyclohexane with high yields.

1-(Bromomethyl)-1-cyclobutylcyclohexane finds potential applications in:

  • Organic Synthesis: As an intermediate for synthesizing more complex molecules.
  • Pharmaceutical Development: Due to its potential biological activity, it could serve as a lead compound in drug discovery.
  • Material Science: Its unique structure may contribute to developing new materials with specific properties.

Potential Interaction Mechanisms:

  • Enzyme Inhibition: Compounds with similar structures may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding: The compound could interact with various receptors, influencing physiological responses.

Several compounds exhibit structural similarities to 1-(Bromomethyl)-1-cyclobutylcyclohexane. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
1-(Bromomethyl)-1-methylcyclohexane408307-48-21.00
1-(Bromomethyl)-4-(tert-butyl)cyclohexane92368-33-71.00
Trans-1-(bromomethyl)-4-(tert-butyl)cyclohexane36293-50-21.00
1,4-Bis(bromomethyl)cyclohexane35541-75-40.93
Trans-1-(bromomethyl)-4-heptylcyclohexane71458-16-70.93

Uniqueness

The uniqueness of 1-(Bromomethyl)-1-cyclobutylcyclohexane lies in its specific combination of cyclobutane and cyclohexane moieties along with the bromomethyl substituent, which may impart distinct physical and chemical properties compared to its analogs. This structural configuration could influence its reactivity patterns and biological interactions differently than other similar compounds.

XLogP3

4.9

Exact Mass

230.06701 g/mol

Monoisotopic Mass

230.06701 g/mol

Heavy Atom Count

12

Dates

Modify: 2024-08-10

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